B2 Receptor Affinity: Bradykinin Acetate Matches Kallidin Within Experimental Error but Maintains ~18,500-Fold B1 Selectivity Advantage
Bradykinin acetate binds the human B2 receptor with an IC50 of 0.54 nM in COS-7 cells. The closest endogenous comparator, Lys-bradykinin (kallidin), exhibits a marginally higher IC50 of 0.63 nM in the same assay system, representing a statistically insignificant 1.17-fold difference [1]. Critically, Bradykinin acetate does not bind the B1 receptor at physiologically relevant concentrations (Ki > 10,000 nM), yielding a B1/B2 selectivity ratio exceeding 18,500 [2]. In contrast, the B1-selective analog [Des-Arg9]-Bradykinin displays a B1 receptor Ki of approximately 1.93 nM , rendering it wholly unsuitable as a substitute for B2 receptor-dependent investigations.
| Evidence Dimension | Human B2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.54 nM |
| Comparator Or Baseline | Lys-bradykinin (kallidin): IC50 = 0.63 nM |
| Quantified Difference | 1.17-fold lower IC50 (higher apparent affinity) for Bradykinin acetate |
| Conditions | COS-7 cells expressing recombinant human B2 receptor; [3H]bradykinin binding (100 pM) |
Why This Matters
When experimental protocols require native B2 receptor pharmacology without B1 confounding effects, Bradykinin acetate provides the validated reference standard; substitution with a B1-selective analog would fundamentally alter the biological response being measured.
- [1] Hess JF, Borkowski JA, Young GS, et al. Cloning and pharmacological characterization of a human bradykinin (BK-2) receptor. Biochem Biophys Res Commun. 1992;184(1):260-268. View Source
- [2] Cayman Bradykinin (Human, Mouse, Rat, Bovine) (Acetate) Product Datasheet. Netascientific. CAYM-37408-25. View Source
